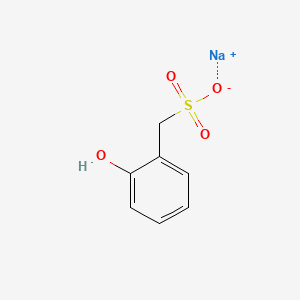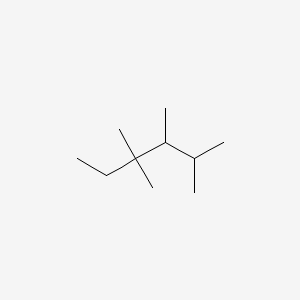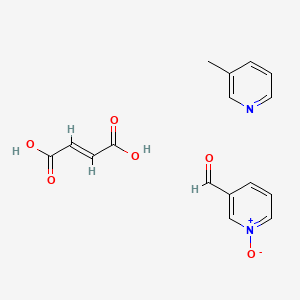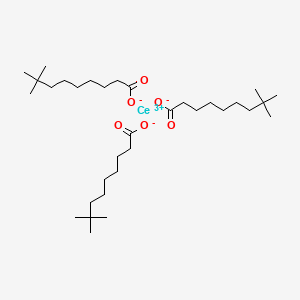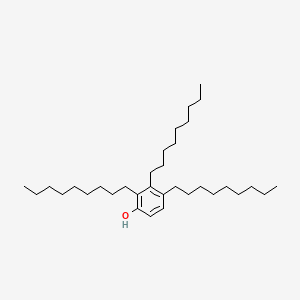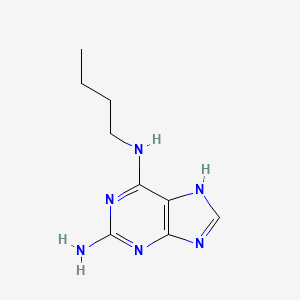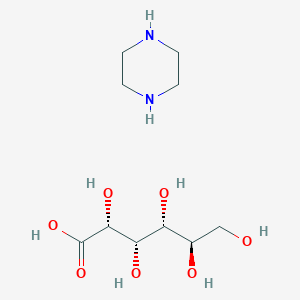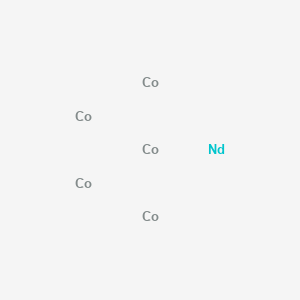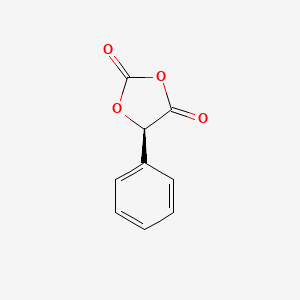
(R)-5-Phenyl-1,3-dioxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Phenyl-1,3-dioxolane-2,4-dione is an organic compound characterized by a dioxolane ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Phenyl-1,3-dioxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylglyoxal with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of ®-5-Phenyl-1,3-dioxolane-2,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-5-Phenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-5-Phenyl-1,3-dioxolane-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-5-Phenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3-dioxane-2,4-dione: Similar structure but with a different ring system.
5-Phenyl-1,3-dioxolane-2-one: Lacks one of the dioxolane ring oxygen atoms.
5-Phenyl-1,3-dioxolane-4-one: Differently substituted dioxolane ring.
Uniqueness
®-5-Phenyl-1,3-dioxolane-2,4-dione is unique due to its specific stereochemistry and the presence of both a phenyl group and a dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
54256-33-6 |
|---|---|
Molecular Formula |
C9H6O4 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(5R)-5-phenyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C9H6O4/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5,7H/t7-/m1/s1 |
InChI Key |
CEJWBKYULAPCRN-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(=O)OC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






